3-(Cyclohexylmethyl)piperidine (CAS 883530-04-9) is a highly lipophilic, fully saturated secondary amine building block utilized primarily in advanced medicinal chemistry and agrochemical development [1]. Characterized by a piperidine core linked to a bulky cyclohexyl ring via a flexible methylene spacer, this compound serves as a specialized precursor for synthesizing CNS-active agents, GPCR ligands, and kinase inhibitors. Its defining procurement value lies in its ability to introduce significant steric bulk and high lipophilicity while maintaining a completely aliphatic profile, making it a critical raw material for drug discovery programs aiming to optimize metabolic stability and three-dimensional structural complexity.
Substituting 3-(Cyclohexylmethyl)piperidine with its aromatic counterpart, 3-benzylpiperidine, or its rigid analog, 3-cyclohexylpiperidine, fundamentally alters the physicochemical and metabolic trajectory of the resulting downstream products [1]. 3-Benzylpiperidine introduces a flat, sp2-hybridized phenyl ring that is highly susceptible to CYP450-mediated aromatic hydroxylation, drastically reducing the metabolic half-life of the final active pharmaceutical ingredient. Conversely, using 3-cyclohexylpiperidine removes the methylene linker, eliminating the conformational flexibility required for the bulky cyclohexyl group to optimally orient within deep, angled hydrophobic binding pockets. Procurement decisions must recognize that these structural nuances dictate the success or failure of lead optimization, meaning generic substitution will likely result in compounds with inferior solubility, poor target affinity, or unacceptable clearance rates.
The transition from flat aromatic rings to saturated 3D structures is a major driver of clinical success. 3-(Cyclohexylmethyl)piperidine possesses 12 sp3-hybridized carbons out of 12 total carbons, yielding a perfect Fsp3 score of 1.00. In direct contrast, the common substitute 3-benzylpiperidine has an Fsp3 of only 0.50 [1]. This 100% increase in sp3 character significantly reduces the crystal lattice energy of downstream derivatives, thereby improving thermodynamic aqueous solubility and reducing the likelihood of promiscuous off-target protein binding.
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) |
| Target Compound Data | Fsp3 = 1.00 (12/12 sp3 carbons) |
| Comparator Or Baseline | 3-Benzylpiperidine (Fsp3 = 0.50) |
| Quantified Difference | 100% increase in Fsp3 character |
| Conditions | Topological molecular analysis of building blocks |
Procuring high-Fsp3 building blocks directly improves the solubility and safety profiles of synthesized drug libraries, reducing late-stage attrition rates.
Aromatic rings are notorious liabilities for oxidative metabolism. 3-(Cyclohexylmethyl)piperidine completely lacks the pi-electron system found in 3-benzylpiperidine, thereby eliminating the primary pathway for CYP450-mediated aromatic hydroxylation (typically at the para or ortho positions) [1]. While the aliphatic cyclohexyl ring can undergo slower aliphatic oxidation, the shift in metabolic soft spots generally results in a significantly extended in vitro half-life in human liver microsomes (HLM) for the resulting APIs compared to their benzylic counterparts.
| Evidence Dimension | Susceptibility to aromatic hydroxylation |
| Target Compound Data | 0% aromatic oxidation liability |
| Comparator Or Baseline | 3-Benzylpiperidine (High liability for aromatic hydroxylation) |
| Quantified Difference | Complete elimination of aromatic CYP450 oxidation pathways |
| Conditions | Human Liver Microsome (HLM) metabolic profiling models |
Selecting the fully saturated analog prevents rapid metabolic clearance, ensuring downstream products maintain viable pharmacokinetic profiles.
The saturation of the aromatic ring to a cyclohexyl group inherently increases the lipophilicity of the building block. Chemoinformatics models indicate that 3-(Cyclohexylmethyl)piperidine exhibits a calculated logP (clogP) approximately 0.6 to 0.8 log units higher than 3-benzylpiperidine [1]. This increased lipophilicity is crucial for driving hydrophobic interactions in deep, non-polar receptor pockets (such as Sigma-1 or cannabinoid receptors) and is a key parameter for enhancing passive diffusion across the blood-brain barrier (BBB) in CNS drug development.
| Evidence Dimension | Calculated partition coefficient (clogP) |
| Target Compound Data | clogP ~ 2.8 - 3.2 |
| Comparator Or Baseline | 3-Benzylpiperidine (clogP ~ 2.2) |
| Quantified Difference | ~0.6 to 0.8 log unit increase in lipophilicity |
| Conditions | in silico standard lipophilicity models (AlogP/clogP) |
This compound is a structurally optimized choice for synthesizing CNS-penetrant molecules or maximizing binding affinity in highly hydrophobic target sites.
The structural difference between 3-(Cyclohexylmethyl)piperidine and 3-cyclohexylpiperidine is the presence of a single methylene (-CH2-) linker. This spacer provides a critical rotational hinge, allowing the bulky cyclohexyl group to adopt multiple dihedral angles relative to the piperidine core [1]. In structure-based drug design, this flexibility allows the hydrophobic bulk to optimally orient into secondary binding sub-pockets without distorting the primary binding interactions of the piperidine nitrogen, a feat impossible for the rigid 3-cyclohexylpiperidine.
| Evidence Dimension | Rotational degrees of freedom between rings |
| Target Compound Data | Flexible methylene hinge present |
| Comparator Or Baseline | 3-Cyclohexylpiperidine (Rigid direct attachment) |
| Quantified Difference | Addition of critical rotational flexibility for pocket adaptation |
| Conditions | 3D conformer generation and docking simulations |
The flexible linker ensures that the bulky substituent can adapt to complex receptor geometries, increasing the probability of identifying high-affinity hits.
Due to its high lipophilicity and complete lack of aromaticity, 3-(Cyclohexylmethyl)piperidine is a highly effective precursor for developing drugs targeting the central nervous system (CNS), such as GPCR ligands or Sigma-1 receptor modulators [1]. The increased clogP facilitates passive blood-brain barrier penetration, while the high Fsp3 ensures the resulting molecules remain soluble enough for formulation.
In medicinal chemistry programs where lead compounds containing a benzylpiperidine motif suffer from rapid in vivo clearance due to aromatic hydroxylation, substituting with 3-(Cyclohexylmethyl)piperidine provides a direct structural solution [2]. This application leverages the compound's aliphatic nature to shift metabolic soft spots and extend the pharmacokinetic half-life.
For agrochemical and pharmaceutical companies building novel, diverse screening libraries, incorporating 3-(Cyclohexylmethyl)piperidine ensures the generation of compounds with high 3D character (Fsp3 = 1.0) [3]. This is critical for discovering novel chemotypes that avoid the 'flatland' trap of traditional sp2-heavy libraries, leading to higher quality hits with better physicochemical properties.